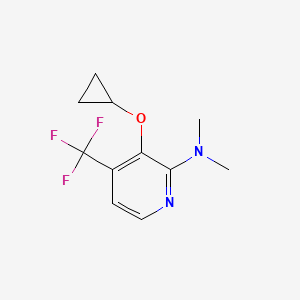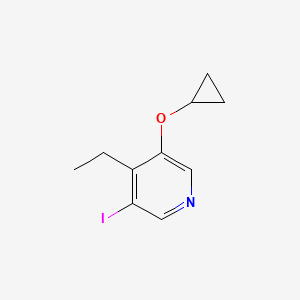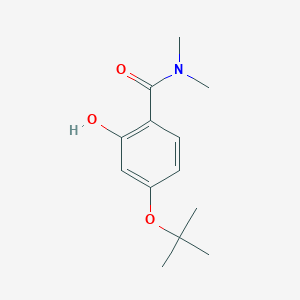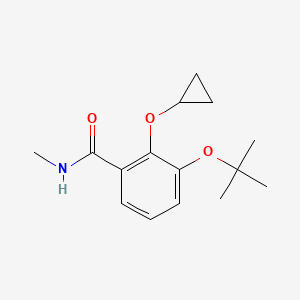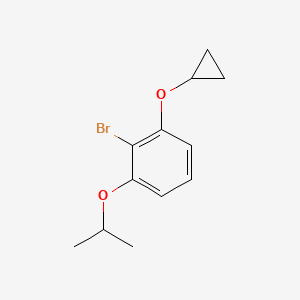
2-Bromo-1-cyclopropoxy-3-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-cyclopropoxy-3-isopropoxybenzene is an organic compound with the molecular formula C12H15BrO2. It is a derivative of benzene, substituted with bromine, cyclopropoxy, and isopropoxy groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-cyclopropoxy-3-isopropoxybenzene typically involves the bromination of a suitable precursor, followed by the introduction of cyclopropoxy and isopropoxy groups. One common method is the bromination of 1-cyclopropoxy-3-isopropoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-cyclopropoxy-3-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Corresponding substituted benzene derivatives.
Oxidation: Ketones or aldehydes.
Reduction: Dehalogenated benzene derivatives.
Applications De Recherche Scientifique
2-Bromo-1-cyclopropoxy-3-isopropoxybenzene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Material Science: Investigation of its properties for potential use in the development of new materials.
Chemical Biology: Study of its interactions with biological molecules and potential use as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-cyclopropoxy-3-isopropoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclopropoxy and isopropoxy groups can engage in hydrogen bonding and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-cyclopropoxybenzene
- 1-Bromo-3-isopropoxybenzene
- 2-Bromo-1-(chloromethyl)-3-isopropoxybenzene
Uniqueness
2-Bromo-1-cyclopropoxy-3-isopropoxybenzene is unique due to the presence of both cyclopropoxy and isopropoxy groups on the benzene ring, which imparts distinct chemical and physical properties. The combination of these substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H15BrO2 |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
2-bromo-1-cyclopropyloxy-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15BrO2/c1-8(2)14-10-4-3-5-11(12(10)13)15-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
Clé InChI |
ZYXBTGQGOGRTET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC(=C1Br)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


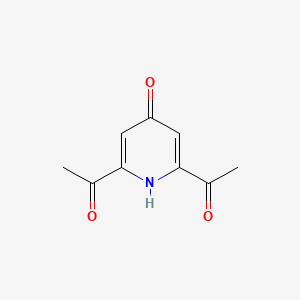
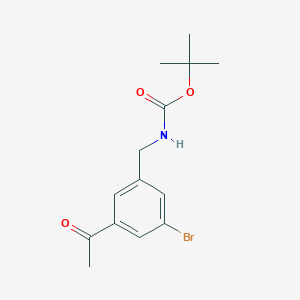
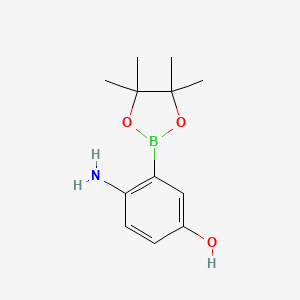
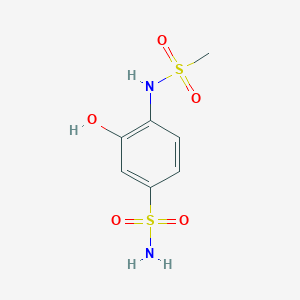
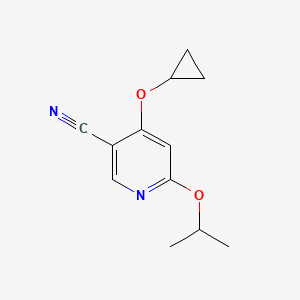
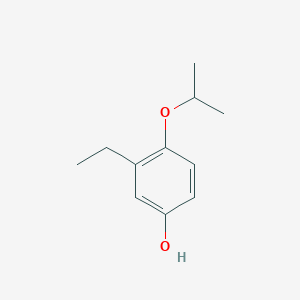
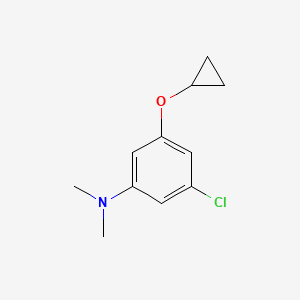
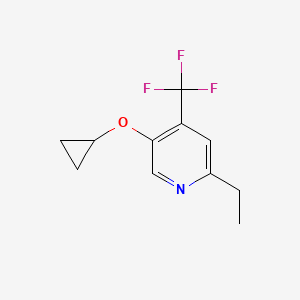
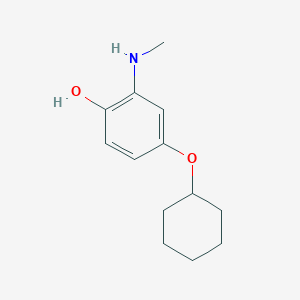
![4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)
